Dihidropleuromutilina

Descripción general

Descripción

La dihidropleuromutilina es un antibiótico semisintético derivado de la pleuromutilina, un producto natural aislado del hongo Clitopilus passeckerianus. Este compuesto exhibe una potente actividad antibacteriana, particularmente contra bacterias Gram-positivas, lo que lo convierte en un activo valioso en el desarrollo de nuevos antibióticos .

Aplicaciones Científicas De Investigación

La dihidropleuromutilina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La dihidropleuromutilina ejerce sus efectos antibacterianos uniéndose al centro de transferencia peptídica del ribosoma bacteriano. Esta unión inhibe la formación de enlaces peptídicos durante la síntesis de proteínas, deteniendo eficazmente el crecimiento y la replicación bacterianos . Los objetivos moleculares incluyen la subunidad ribosomal 50S, y las vías involucradas están relacionadas con la inhibición de la síntesis de proteínas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dihydropleuromutilin interacts with the peptidyl transferase center (PTC) of the bacterial ribosome . This interaction involves the binding of the C14 extension and the tricyclic core to the P and A sites of the PTC, respectively . This interaction inhibits bacterial protein synthesis, making Dihydropleuromutilin an effective antibiotic .

Cellular Effects

The primary cellular effect of Dihydropleuromutilin is the inhibition of bacterial protein synthesis . By binding to the PTC of the bacterial ribosome, Dihydropleuromutilin prevents the formation of peptide bonds, thereby halting the production of proteins within the bacterial cell . This disruption in protein synthesis can lead to cell death, thereby exerting the antibiotic effect of Dihydropleuromutilin .

Molecular Mechanism

Dihydropleuromutilin exerts its effects at the molecular level through its interaction with the bacterial ribosome . Specifically, it binds to the PTC of the ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This mechanism of action is what gives Dihydropleuromutilin its antibiotic properties .

Metabolic Pathways

The major metabolic pathway that deactivates pleuromutilin, the parent compound of Dihydropleuromutilin, involves cytochrome P450 oxidation at C2 and C8

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dihidropleuromutilina implica la hidrogenación de pleuromutilina. Este proceso típicamente emplea un catalizador de paladio sobre carbono bajo gas hidrógeno a temperatura ambiente. Las condiciones de reacción se controlan cuidadosamente para garantizar la reducción selectiva del doble enlace en la pleuromutilina, lo que resulta en la formación de this compound .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores de hidrogenación de alta presión y sistemas de flujo continuo para mejorar la eficiencia y el rendimiento. El producto final se purifica mediante técnicas de cristalización y cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

La dihidropleuromutilina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Cloruro de tionilo en diclorometano.

Principales productos formados

Oxidación: Derivados hidroxilados de this compound.

Reducción: Derivados reducidos de this compound.

Sustitución: Derivados halogenados de this compound.

Comparación Con Compuestos Similares

Compuestos similares

Pleuromutilina: El compuesto original del que se deriva la dihidropleuromutilina.

Lefamulina: Un derivado semisintético de pleuromutilina con actividad antibacteriana mejorada.

Retapamulina: Otro derivado de pleuromutilina utilizado en tratamientos antibacterianos tópicos.

Unicidad

La this compound es única debido a sus modificaciones estructurales específicas, que confieren una mayor estabilidad y actividad antibacteriana en comparación con su compuesto original, la pleuromutilina . Su capacidad para inhibir la síntesis de proteínas bacterianas con alta especificidad la convierte en un compuesto valioso en la lucha contra las bacterias resistentes a los antibióticos .

Propiedades

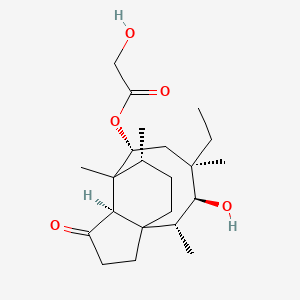

IUPAC Name |

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOIPDPHQXGIRG-JKZASVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676274 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42302-24-9 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

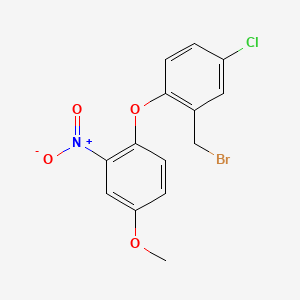

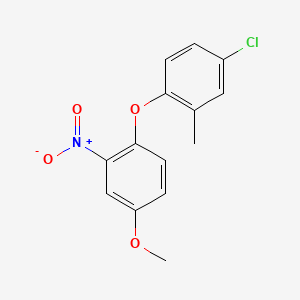

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

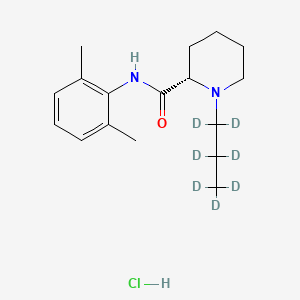

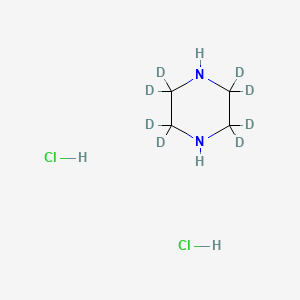

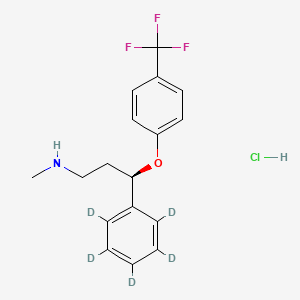

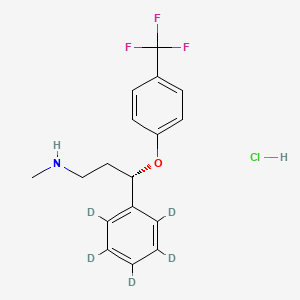

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.